molecular formula C21H21BrFNO3 B1327320 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone CAS No. 898756-17-7

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone

Cat. No.: B1327320
CAS No.: 898756-17-7
M. Wt: 434.3 g/mol
InChI Key: NYXXDXWYQJWBDC-UHFFFAOYSA-N
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Description

4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a complex organic compound with the molecular formula C21H21BrFNO3 and a molecular weight of 434.3 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a spirocyclic structure containing both oxygen and nitrogen atoms. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed by reacting a suitable amine with an epoxide under controlled conditions.

    Introduction of the Benzophenone Moiety: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle the reactive intermediates and halogenation steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the benzophenone moiety.

Scientific Research Applications

4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The spirocyclic moiety and halogen atoms play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is unique due to its specific combination of a spirocyclic structure, bromine, and fluorine atoms. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspirodecane moiety. This structural feature is significant as it influences the compound's interaction with biological targets.

Molecular Formula : C15_{15}H14_{14}BrFNO2_2
Molecular Weight : 355.18 g/mol
IUPAC Name : 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl(4-bromo-3-fluorophenyl)methanone

The biological activity of this compound can be attributed to several mechanisms:

  • Acetylcholine Antagonism : Similar compounds have demonstrated acetylcholine antagonistic activity, which may contribute to their therapeutic effects in treating gastrointestinal disorders. For instance, related spirocyclic compounds have shown the ability to inhibit gastric juice secretion and alleviate gastro-enteric spasms .
  • Inhibition of Secretion Systems : Research indicates that derivatives of the compound may inhibit Type III secretion systems (T3SS) in pathogenic bacteria, which is crucial for their virulence. This inhibition can lead to a reduction in bacterial infections and inflammation .
  • Cytotoxicity and Antiproliferative Effects : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved in inducing apoptosis or cell cycle arrest are still under investigation.

Case Studies and Research Findings

A review of the literature reveals several key studies focusing on the biological activity of related compounds:

Study 1: Acetylcholine Antagonistic Activity

In a study assessing acetylcholine antagonism, compounds structurally related to the target molecule were tested on guinea pig intestinal preparations. The results indicated significant inhibition of acetylcholine-induced contractions, with pA values comparable to known antagonists like atropine .

Study 2: Inhibition of T3SS

A recent dissertation explored the inhibitory effects of various chemical entities on T3SS in enteropathogenic E. coli. Compounds similar to this compound showed promising results in reducing secretion levels by over 50% at concentrations around 50 µM .

Study 3: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis through mitochondrial pathways. The IC50 values ranged from 10 µM to 30 µM across different cell types, suggesting a selective cytotoxic effect that warrants further investigation .

Data Summary

The following table summarizes key findings regarding the biological activities of the compound and its analogs:

Activity Mechanism IC50/Effect Concentration
Acetylcholine AntagonismInhibition of acetylcholine receptorspA ~ 7.0
T3SS InhibitionDisruption of bacterial secretionIC50 ~ 50 µM
CytotoxicityInduction of apoptosis in cancer cellsIC50 ~ 10-30 µM

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXXDXWYQJWBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643769
Record name (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-17-7
Record name (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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